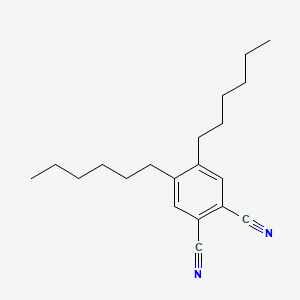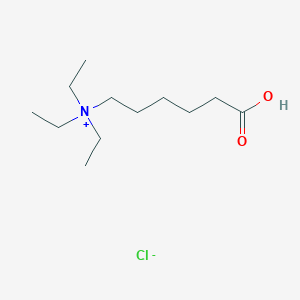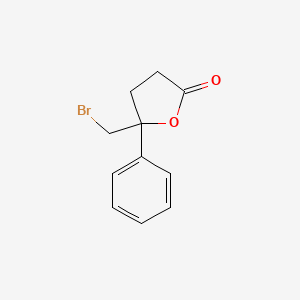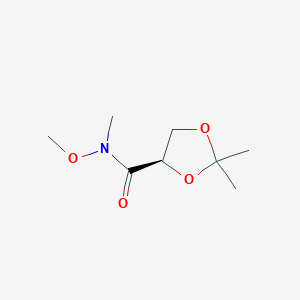
1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt derivative that has garnered attention due to its unique structural and chemical properties. This compound consists of two fluorophenyl groups attached to a bipyridinium core, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is carried out between 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and a nucleophilic reagent in a mixture of ethanol and water under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.
Applications De Recherche Scientifique
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe in various biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and fluorophenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or a biochemical probe .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-fluorophenyl) disulfide: This compound shares the fluorophenyl groups but differs in its core structure, which is based on a disulfide linkage.
Other Bipyridinium Salts: Compounds like methyl viologen and paraquat also feature bipyridinium cores but differ in their substituents and overall properties.
Uniqueness
1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its combination of fluorophenyl groups and bipyridinium core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific molecular interactions and properties.
Propriétés
Numéro CAS |
189639-23-4 |
|---|---|
Formule moléculaire |
C22H16Cl2F2N2 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-4-[1-(2-fluorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16F2N2.2ClH/c23-19-5-1-3-7-21(19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-8-4-2-6-20(22)24;;/h1-16H;2*1H/q+2;;/p-2 |
Clé InChI |
NXYJRGQPRUUIDZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4F)F.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)


![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)



![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)

